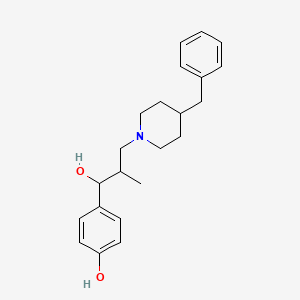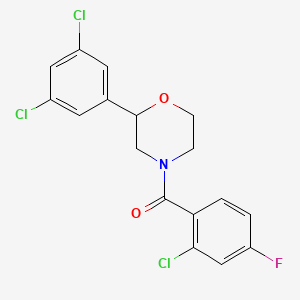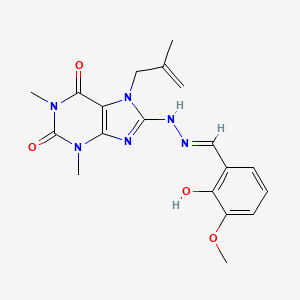
2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide” is likely to be an organic compound containing a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an isopropylacetamide group via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a bromine atom and a nitro group. This phenyl ring is connected via an ether linkage to an acetamide group, which in turn is substituted with an isopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. It’s likely to be a solid at room temperature with a relatively high melting point due to the presence of the phenyl ring . The presence of the nitro group might make it somewhat polar .科学的研究の応用
Organic Synthesis and Chemical Properties
- Synthesis and Characterization : The compound 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide, and its derivatives, are often synthesized as part of studies on organic intermediates, showcasing their role in the development of new chemical entities. For instance, research by Liu Qiao-yun (2004) focused on the separation of organic intermediates, highlighting the importance of solubility properties in obtaining high-quality products (Liu Qiao-yun, 2004).
- Pharmacological Potential : The synthesis of novel acetamide derivatives, including those with bromo, nitro, and phenoxy groups, has been explored for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. A study by P. Rani et al. (2016) demonstrated that certain synthesized compounds possess activities comparable with standard drugs, indicating the potential application of these compounds in medical research (Rani, Pal, Hegde, & Hashim, 2016).
Environmental Applications
- Degradation of Environmental Contaminants : The degradation of p-nitrophenol, a compound structurally related to this compound, by bacteria suggests potential environmental applications for the breakdown of nitroaromatic pollutants. A study on Rhodococcus opacus SAO101 identified a novel gene cluster responsible for the degradation of p-nitrophenol, indicating the role of microbial metabolism in mitigating environmental pollution (Kitagawa, Kimura, & Kamagata, 2004).
Catalytic and Photocatalytic Activities
- Nanocatalytic Systems : Research on the catalytic reduction of nitrophenols has highlighted the use of nanocatalytic systems for the removal of hazardous dyes from water, showcasing the relevance of these compounds in environmental cleanup efforts. A critical review by M. I. Din et al. (2020) discussed various nanocatalytic assemblies used for the degradation of nitrophenols, including 2-nitrophenol and 4-nitrophenol, emphasizing the advancement in removal methodologies (Din, Khalid, Hussain, Hussain, Mujahid, Najeeb, & Izhar, 2020).
作用機序
Safety and Hazards
将来の方向性
The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be used in various chemical reactions or processes .
特性
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-7(2)13-11(15)6-18-10-4-3-8(14(16)17)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCRCFJKDFEDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)
![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)

![N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2564601.png)

![N-[3-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2564606.png)
![Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2564607.png)
![1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2564609.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2564613.png)
![3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564615.png)